1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine . One of their derivatives, pyrido[2,3-d]pyrimidines, have shown therapeutic interest . They are used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves various synthetic protocols . For example, the synthesis of pyrimidobenzimidazole involves heating under reflux in pyridine .Molecular Structure Analysis
The molecular structure of pyrimidines and their derivatives can vary greatly depending on the specific compound . They can contain various functional groups and can be fused with other aromatic rings .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can also vary widely. For example, one reaction involves the formation of pyrimidobenzimidazole upon heating under reflux in pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their specific structure. For example, the pKa values for 2(1H,3H)-pyrimidinone, 4(3H)-pyrimidinone, and 5-hydroxypyrimidine are 2.2, 1.7, 1.8 (basic) and 9.2, 8.6, 6.8 (acidic) respectively .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on pyrimidines and their derivatives could involve the development of new synthetic protocols and the exploration of their therapeutic potential . They could also involve the study of their mechanism of action and the development of new drugs based on their structure .
properties
CAS RN |
845809-57-6 |
---|---|
Product Name |
1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C25H35N5O2 |
Molecular Weight |
437.588 |
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O2/c1-4-5-6-7-8-9-10-15-30-23(31)21-22(27(3)25(30)32)26-24-28(16-12-17-29(21)24)20-14-11-13-19(2)18-20/h11,13-14,18H,4-10,12,15-17H2,1-3H3 |
InChI Key |
GTZPUYBPHSRRIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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